molecular formula C14H23NO5 B1526699 1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate CAS No. 1168153-63-6

1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate

Cat. No. B1526699
CAS RN: 1168153-63-6
M. Wt: 285.34 g/mol
InChI Key: HIKNVKBEOQDCEO-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 71233-25-5 . It has a molecular weight of 271.31 and its IUPAC name is 1-tert-butyl 4-ethyl 3-oxo-1,4-piperidinedicarboxylate . It is typically stored in a refrigerator and is in liquid form .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 . The average mass is 271.310 Da and the monoisotopic mass is 271.141968 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 413.1±45.0 °C at 760 mmHg . The compound is in liquid form at room temperature .

Scientific Research Applications

1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate has been used in a variety of scientific research applications, such as biochemistry, physiology, and pharmacology. In biochemistry, it has been used to study the structure and function of enzymes, as well as in the identification of enzymes and their substrates. In physiology, this compound has been used to study the effects of hormones on physiological processes. In pharmacology, it has been used to study the effects of drugs on the body.

Mechanism of Action

1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate acts as an inhibitor of enzymes, interfering with their activity. It binds to the active site of the enzyme, preventing the binding of its substrate. This results in the inhibition of the enzyme's activity, which can be used to study the structure and function of the enzyme.
Biochemical and Physiological Effects
This compound has been used to study the effects of hormones on physiological processes. It has been shown to affect the activity of hormones such as insulin, cortisol, and testosterone. It has also been used to study the effects of drugs on the body, such as the effects of anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the structure and function of enzymes. However, it has some limitations as well. It is not very stable, and it can be broken down by heat or light. Additionally, it can be toxic in high concentrations.

Future Directions

1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate has potential applications in a variety of areas. It could be used to study the effects of hormones on physiological processes, as well as the effects of drugs on the body. Additionally, it could be used to study the structure and function of enzymes, as well as to identify enzymes and their substrates. It could also be used to study the effects of environmental pollutants on the body. Additionally, it could be used to develop new drugs and treatments for diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKNVKBEOQDCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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